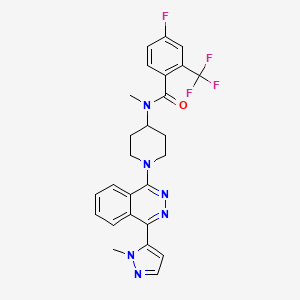

Dotinurad

Overview

Description

Dotinurad is a novel selective urate reabsorption inhibitor developed for the treatment of hyperuricemia and gout. It works by inhibiting the urate transporter 1, which is responsible for the reabsorption of urate in the kidneys. This inhibition leads to increased excretion of uric acid, thereby lowering serum urate levels. This compound has been approved for use in Japan and is undergoing clinical trials in other regions .

Mechanism of Action

Target of Action

Dotinurad primarily targets the urate transporter 1 (URAT1) , also known as solute carrier family 22 member 12 (SLC22A12), located in the renal proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream .

Mode of Action

This compound acts as a selective urate reabsorption inhibitor (SURI) . It selectively inhibits URAT1, thereby reducing the reabsorption of uric acid and increasing its excretion in the urine . This action results in a decrease in serum uric acid levels .

Biochemical Pathways

The inhibition of URAT1 by this compound disrupts the uric acid reabsorption process in the renal proximal tubule . This disruption leads to an increase in the urinary excretion of uric acid and a decrease in its reabsorption back into the bloodstream . The overall effect is a reduction in serum uric acid levels .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in subjects with hepatic impairment and normal hepatic function . The maximum plasma concentration (Cmax) of this compound was found to be lower in the moderate and severe hepatic impairment groups compared to the normal hepatic function group . No meaningful differences in other pharmacokinetic parameters were observed between the groups . These findings suggest that this compound can be used without dose adjustment in patients with hepatic impairment .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid levels . At the cellular level, this can lead to beneficial effects in patients with conditions such as hyperuricemia and gout . For example, a study found that this compound may be beneficial in restoring kidney function in patients with chronic kidney disease (CKD) and hyperuricemia .

Action Environment

The efficacy and safety of this compound may be influenced by various environmental factors such as the patient’s health status. For instance, studies have shown that this compound can be safely used in patients with hepatic impairment . Furthermore, it has been suggested that switching to this compound may reduce the plasma levels of indoxyl sulfate and increase its urinary levels in patients with hyperuricemia . This suggests that this compound can potently lower the serum urate level by inhibiting URAT1 without adversely affecting ATP binding cassette subfamily G member 2 (ABCG2), another urate excretion transporter .

Biochemical Analysis

Biochemical Properties

Dotinurad plays a crucial role in biochemical reactions by selectively inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels . This compound interacts specifically with URAT1, a protein encoded by the SLC22A12 gene, and does not significantly affect other urate transporters such as glucose transporter 9 (GLUT9), ATP-binding cassette transporter G2 (ABCG2), or organic anion transporter 1/3 (OAT1/3) .

Cellular Effects

This compound exerts several effects on various cell types and cellular processes. In renal cells, it enhances the excretion of uric acid by inhibiting URAT1, which is responsible for uric acid reabsorption . This action reduces the intracellular concentration of uric acid, thereby preventing the formation of urate crystals that can cause cellular damage. Additionally, this compound has been shown to improve metabolic parameters and renal function in hyperuricemic patients, suggesting potential benefits beyond uric acid reduction . It may also influence cell signaling pathways related to oxidative stress and inflammation, contributing to its protective effects on vascular and renal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the urate transporter 1 (URAT1). This compound binds to specific sites on URAT1, preventing the transporter from reabsorbing uric acid from the renal tubular lumen into the bloodstream . This binding interaction is highly selective, with this compound showing minimal effects on other urate transporters. The inhibition of URAT1 by this compound leads to increased urinary excretion of uric acid and a decrease in serum uric acid levels . Additionally, this compound’s selectivity for URAT1 over other transporters minimizes potential off-target effects and enhances its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its uric acid-lowering effects over extended periods, with significant reductions in serum uric acid levels observed after 24 weeks of treatment . The stability of this compound in biological systems has been confirmed, with no significant degradation observed during the treatment period . Long-term studies have also indicated that this compound may provide sustained benefits in terms of renal function and metabolic parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies conducted on Cebus monkeys, this compound demonstrated a dose-dependent decrease in plasma urate levels and an increase in the fractional excretion of urate . At higher doses, this compound showed greater efficacy in reducing serum uric acid levels compared to other uricosuric agents . At very high doses, potential toxic effects such as liver enzyme elevation and renal impairment were observed, indicating the importance of dose optimization .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid excretion. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby reducing its serum levels . This action is facilitated by the selective inhibition of URAT1, which prevents the reabsorption of uric acid in the renal proximal tubules . This compound does not significantly interact with other urate transporters, ensuring a targeted effect on uric acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with URAT1. This selective inhibition of URAT1 in the renal proximal tubules facilitates the excretion of uric acid . This compound does not significantly affect other transporters such as GLUT9, ABCG2, or OAT1/3, ensuring its targeted action on uric acid transport . The distribution of this compound within the body is influenced by its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within the renal proximal tubules, where it exerts its inhibitory effects on URAT1 . The targeting of this compound to this specific compartment is facilitated by its selective binding to URAT1, which is predominantly expressed in the renal proximal tubules . This localization ensures that this compound effectively inhibits uric acid reabsorption, leading to increased urinary excretion and reduced serum uric acid levels . The selective inhibition of URAT1 by this compound also minimizes potential off-target effects, enhancing its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dotinurad involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Dotinurad primarily undergoes metabolic reactions in the body. These include:

Oxidation: Catalyzed by liver enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Involves the reduction of specific functional groups within the molecule.

Substitution: Occurs during the synthesis process, where various substituents are introduced to the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

Reduction: Reagents such as hydrogen gas and metal catalysts are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions are hydroxylated and reduced metabolites, which are then excreted from the body .

Scientific Research Applications

Dotinurad has several scientific research applications:

Chemistry: Used as a model compound to study urate transport mechanisms and the development of new urate-lowering agents.

Biology: Investigated for its effects on urate metabolism and its potential role in preventing urate crystal formation.

Medicine: Primarily used in the treatment of hyperuricemia and gout.

Comparison with Similar Compounds

Benzbromarone: Another urate-lowering agent that inhibits urate transporter 1 but has a different chemical structure.

Febuxostat: A xanthine oxidase inhibitor that reduces uric acid production rather than increasing its excretion.

Lesinurad: A urate transporter 1 inhibitor similar to Dotinurad but with different pharmacokinetic properties

Uniqueness of this compound: this compound is unique due to its high selectivity for urate transporter 1, which minimizes off-target effects and enhances its efficacy in lowering serum urate levels. Additionally, it has shown effectiveness in patients with mild to moderate renal impairment, making it a versatile option for a broader patient population .

Biological Activity

Dotinurad, also known as FYU-981, is a novel selective urate reabsorption inhibitor (SURI) primarily developed for the management of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of urate transporter 1 (URAT1), which plays a critical role in uric acid reabsorption in the kidneys. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological evaluations, clinical efficacy, and safety profiles based on diverse research studies.

This compound selectively inhibits URAT1 with minimal effects on other urate transporters such as ABCG2 and OAT1/3. This selectivity is significant as it allows for effective lowering of serum uric acid levels while reducing the risk of adverse effects associated with broader inhibition of urate transporters. In pharmacological evaluations, this compound demonstrated a higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone and lesinurad, which have broader inhibitory profiles .

Pharmacological Evaluations

In a study involving Cebus monkeys, this compound was administered at doses ranging from 1 to 30 mg/kg. Results indicated a dose-dependent decrease in plasma urate levels and an increase in fractional excretion of urate (FEUA). In contrast, benzbromarone showed only modest effects at the same dosage .

Table 1: Inhibitory Effects of this compound on Urate Transporters

| Transporter | IC50 Value (mM) | Selectivity |

|---|---|---|

| URAT1 | 0.0372 | High |

| ABCG2 | 4.16 | Low |

| OAT1 | 4.08 | Low |

| OAT3 | 1.32 | Low |

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in lowering serum uric acid levels. A pooled analysis from multiple studies involving hypertensive patients with gout or asymptomatic hyperuricemia showed that:

- At a dose of 2 mg, the percent change in serum uric acid was 42.17 ± 12.42% .

- At a dose of 4 mg, this change increased to 60.42 ± 8.03% .

- The percentage of patients achieving a serum uric acid level of ≤6.0 mg/dL was 82.8% for the 2 mg group and 100% for the 4 mg group .

Table 2: Summary of Clinical Trial Results

| Dose (mg) | Percent Change in Serum Uric Acid (%) | Patients Achieving ≤6.0 mg/dL (%) |

|---|---|---|

| 0.5 | 21.81 | 23.1 |

| 1 | 33.77 | 65.9 |

| 2 | 42.66 | 74.4 |

| 4 | 61.09 | 100 |

Safety Profile

The safety profile of this compound has been evaluated across various studies, with findings indicating that it is generally well-tolerated. In Phase I clinical trials involving healthy volunteers, no severe adverse events were reported at doses up to 4 mg . Furthermore, long-term studies showed no significant increase in adverse events with dose escalation .

Case Studies

A retrospective analysis involving patients with chronic kidney disease (CKD) and hyperuricemia indicated that this compound not only lowered uric acid levels but also potentially attenuated renal function decline . This finding is particularly relevant given the high prevalence of gout among patients with CKD.

Properties

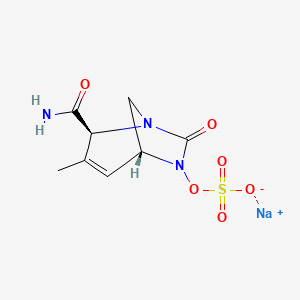

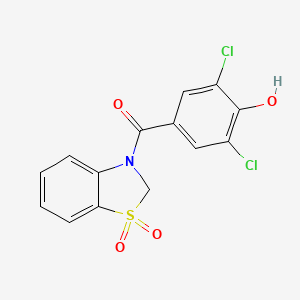

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFLAIHEELWYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285572-51-1 | |

| Record name | Dotinurad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOTINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

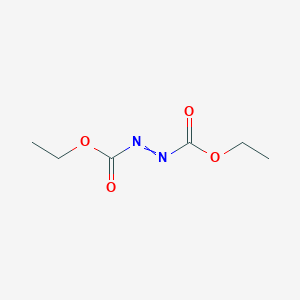

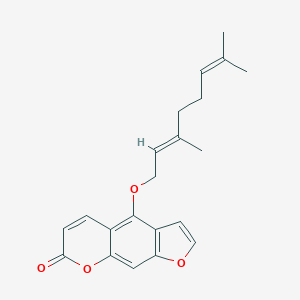

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary molecular target of dotinurad?

A1: this compound selectively inhibits urate transporter 1 (URAT1) [, , , , , , , , , , , ], a transporter protein primarily expressed in the kidneys.

Q2: How does this compound exert its uricosuric effect?

A2: By selectively inhibiting URAT1 in renal proximal tubules, this compound reduces uric acid reabsorption back into the bloodstream, leading to increased urinary excretion of uric acid [, , , , , , , , , ].

Q3: Does this compound exhibit any trans-inhibition effects on URAT1?

A3: Yes, research suggests this compound displays a trans-inhibition effect on URAT1 [, ]. This means intracellularly accumulated this compound can further inhibit URAT1 activity, contributing to its potent uricosuric effect.

Q4: How does the uricosuric effect of this compound compare to other uricosuric agents?

A4: this compound exhibits higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone, lesinurad, and probenecid []. This selectivity translates to a greater reduction in plasma urate levels at lower doses compared to these agents [, , , , ].

Q5: Does this compound affect the activity of other uric acid transporters?

A5: this compound demonstrates minimal to no effect on other uric acid transporters such as GLUT9, ABCG2, and OAT1/3, unlike some other uricosuric agents [, , , , , ].

Q6: Does this compound's inhibition of URAT1 have any impact on glucose reabsorption?

A6: Research suggests that the increased urinary uric acid caused by this compound's inhibition of URAT1 might compete with glucose for transport via GLUT9, potentially reducing glucose reabsorption [].

Q7: What is the role of Histidine 142 (H142) and Arginine 487 (R487) in this compound's interaction with URAT1?

A7: Studies indicate that H142 and R487 are crucial residues in URAT1 that contribute to this compound's selectivity []. Mutations in these residues significantly reduce this compound's binding affinity for URAT1.

Q8: How does this compound interact with H142 in URAT1?

A8: It is suggested that the phenyl-hydroxyl group of this compound forms a hydrogen bond with H142, contributing significantly to its binding affinity []. This interaction is crucial for this compound's inhibitory activity.

Q9: What is the molecular formula of this compound?

A9: The molecular formula of this compound is C14H7Cl2NO4S [].

Q10: What is the molecular weight of this compound?

A10: The molecular weight of this compound is 356.18 g/mol [].

Q11: How is this compound metabolized in humans?

A11: Orally administered this compound is primarily metabolized into glucuronide and sulfate conjugates in the liver [].

Q12: Which enzymes are primarily involved in this compound metabolism?

A12: this compound glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].

Q13: How is this compound primarily excreted?

A13: this compound is mainly excreted in urine as glucuronide and sulfate conjugates [].

Q14: How is this compound absorbed after oral administration?

A14: this compound exhibits rapid absorption following oral administration [].

Q15: Is this compound's exposure dose-proportional?

A15: Yes, within the tested dose ranges (0.5–20 mg), this compound demonstrates dose-proportional exposure after a single dose [].

Q16: How does this compound's effect on serum uric acid and renal urate excretion correlate with dose escalation?

A16: Both serum uric acid reduction and renal urate excretion increase with this compound dose escalation, but this effect appears to reach saturation at doses above 5 mg [].

Q17: What cell-based models have been used to investigate this compound's mechanism of action?

A17: Researchers have utilized URAT1-expressing Madin-Darby Canine Kidney (MDCK) cells and Xenopus oocytes to study this compound's inhibitory effects on URAT1 [].

Q18: Which animal models have been used to evaluate this compound's efficacy?

A18: Studies in Cebus monkeys demonstrated that this compound effectively decreased plasma urate levels in a dose-dependent manner [, ]. Additionally, studies in rats have been conducted to evaluate this compound's effect on renal uric acid handling and potential drug-drug interactions [, ].

Q19: What are the key findings from clinical trials evaluating this compound's efficacy and safety?

A19: Clinical trials have demonstrated this compound's efficacy in reducing serum uric acid levels in hyperuricemic patients with or without gout [, , , , , , , , , , , , , , , , , , , ]. Studies also suggest its potential in improving renal function in specific patient populations [, , , , , ]. Additionally, this compound has shown a favorable safety profile, with no significant liver injury risk observed in clinical trials [, , , ].

Q20: What is the safety profile of this compound based on preclinical and clinical data?

A20: Preclinical studies indicated a lower risk of mitochondrial toxicity and drug-induced liver injury compared to benzbromarone []. Clinical trials have consistently shown a favorable safety profile for this compound, with no increased risk of liver injury observed [, , , ].

Q21: Does this compound pose a significant drug-drug interaction risk?

A21: this compound exhibits weak inhibition of cytochrome P450 (CYP) enzymes and is considered to have a low risk of clinically significant drug-drug interactions at therapeutic doses [, ]. Studies also suggest a minimal risk of interactions mediated by OAT1 and MRP2 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.